Product packaging for N-(1-Adamantyl)urea(Cat. No.:CAS No. 13072-69-0)

N-(1-Adamantyl)urea

Cat. No.: B075977
CAS No.: 13072-69-0
M. Wt: 194.27 g/mol
InChI Key: QYYHPAUOLCHORH-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)urea is a unique chemical scaffold of significant interest in medicinal chemistry and biochemical research, characterized by the incorporation of a rigid, lipophilic adamantane group. Its primary research value lies in its role as a key intermediate and core structural motif for the development of novel therapeutic agents. The compound's mechanism of action is highly context-dependent, but it is extensively studied for its ability to modulate protein-protein interactions and enzyme activity, particularly due to the hydrogen-bonding capacity of the urea moiety paired with the bulky, membrane-interacting adamantyl group. A prominent application is in the investigation of the NLRP3 inflammasome, a critical component of the innate immune system, where this compound and its derivatives have been explored as potential inhibitors to mitigate chronic inflammatory responses associated with diseases like Alzheimer's, atherosclerosis, and type 2 diabetes. Furthermore, its robust structure makes it a valuable building block in supramolecular chemistry and materials science for creating well-defined molecular architectures. This reagent is provided to empower researchers in drug discovery, immunology, and chemical biology to develop new molecular probes and therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O B075977 N-(1-Adamantyl)urea CAS No. 13072-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-adamantylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYHPAUOLCHORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60156693
Record name Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13072-69-0
Record name 1-Adamantylurea
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Record name Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
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Record name Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
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Record name N-tricyclo(3.3.1.1'3,7)dec-1-ylurea
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Synthetic Methodologies for N 1 Adamantyl Urea and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods are the most common and straightforward routes to N-(1-Adamantyl)urea derivatives. These typically involve the reaction of a 1-adamantyl-containing precursor with a suitable amine or isocyanate.

A widely employed method for the synthesis of this compound derivatives is the reaction of 1-adamantyl isocyanate with a variety of primary and secondary amines. nih.govgoogle.comnih.gov This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), often in the presence of a base like triethylamine (B128534) (TEA) to facilitate the reaction. nih.govnih.gov The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the urea (B33335) linkage.

For instance, a series of adamantyl-phenylsulfonamide ureas were synthesized from 1-adamantyl isocyanate and common sulfonamide antibiotics in the presence of triethylamine. nih.gov Similarly, the reaction of 1-adamantyl isocyanate with various anilines and other amines has been used to prepare a range of N,N'-disubstituted ureas. nih.govmdpi.com In some cases, for less reactive heteroarylamines, stronger bases like butyl lithium are used to deprotonate the amine before the addition of 1-adamantyl isocyanate. nih.gov

Table 1: Examples of this compound Derivatives Synthesized from 1-Adamantyl Isocyanate and Amines

Amine ReactantBaseSolventProductReference
AnilineTriethylamineDiethyl ether(±)-1-((Adamantyl)(phenyl)methyl)-3-phenyl urea mdpi.com
4-FluoroanilineTriethylamineDiethyl ether(±)-1-((Adamantyl)(phenyl)methyl)-3-(4-fluorophenyl) urea mdpi.com
Sulfonamide AntibioticsTriethylamineTHF:DMF (1:1)1-(1-adamantyl)-3-(benzenesulfonamide)ureas nih.gov
HeteroarylaminesTriethylamine or Butyl LithiumTHF1-(1-adamantyl)-3-(heteroaryl)urea nih.gov
trans-4-AminocyclohexanolTriethylamineDMFN-(trans-4-hydroxycyclohexyl)-N'-(1-adamantyl)urea nih.gov

An alternative and equally effective direct approach involves the reaction of 1-adamantylamine with various isocyanates. sigmaaldrich.com This method is particularly useful when the desired isocyanate is more readily available than the corresponding amine for the reaction described in section 2.1.1. The reaction conditions are similar, typically involving a solvent and often a base. nih.gov For example, adamantyl ureas can be synthesized by reacting 1-adamantylamine with isocyanates in the presence of triethylamine. sigmaaldrich.com This approach has been utilized to synthesize a variety of this compound derivatives by coupling 1-adamantylamine with different phenyl isocyanates. nih.gov

Reaction of 1-Adamantyl Isocyanate with Amines

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing this compound derivatives. nih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govbeilstein-journals.orgresearchgate.net For example, adamantyl-phenylsulfonamide ureas have been rapidly synthesized using microwave heating at 200°C for just 10 minutes from sulfonamide antibiotics and 1-adamantyl isocyanate. nih.gov Microwave irradiation has also been successfully applied to the synthesis of N-monosubstituted ureas from potassium cyanate (B1221674) and a range of amines in water, offering a green and efficient procedure. researchgate.net A three-component one-pot cyclocondensation method assisted by microwaves has been used to synthesize novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds bearing an adamantyl moiety. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of adamantyl-phenylsulfonamide ureasHeated stirring for 4 days200°C for 10 minutes nih.gov
N-Carbamylation of L-phenylalanineNot specified80°C, high yield beilstein-journals.org
Synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamidesNot specifiedEfficient three-component reaction nih.gov

Solvent-Free Reaction Conditions

Solvent-free synthesis offers a greener and more environmentally friendly approach to chemical reactions. mdpi.com In the context of this compound synthesis, solvent-free conditions have been explored, often involving grinding the reactants together. tandfonline.com For instance, the synthesis of asymmetrically N,N'-substituted ureas has been achieved by vigorously mixing allyl amines with phenyl isocyanate using a mortar and pestle, resulting in excellent yields and remarkably short reaction times compared to traditional solution-phase methods. mdpi.com This method avoids the use of volatile and often toxic organic solvents, making it an attractive alternative for sustainable chemical synthesis.

Stereoselective Synthesis of Enantiomerically Pure Derivatives

The stereoselective synthesis of chiral this compound derivatives is crucial when the biological activity is dependent on a specific stereoisomer. While the adamantane (B196018) cage itself is achiral, chirality can be introduced in the substituents attached to the urea moiety. Methods for stereoselective synthesis often involve the use of chiral starting materials or chiral catalysts. For example, the synthesis of enantiomerically pure peptide derivatives can be achieved using methods like the phthaloyl method to protect amino acids during coupling reactions. acs.org Organocatalytic domino reactions have also been employed for the stereoselective synthesis of chiral heterocyclic compounds, a strategy that could be adapted for adamantyl-containing ureas. metu.edu.tr The development of chiral phosphine (B1218219) ligands has enabled enantioselective reactions, such as the arylation of sulfenate anions, to produce chiral sulfoxides, highlighting the potential for creating stereochemically pure adamantyl derivatives. acs.org

Synthesis of N-(1-Adamantyl)thiourea Analogs

The synthesis of N-(1-adamantyl)thiourea analogs, where the urea oxygen is replaced by a sulfur atom, follows similar principles to urea synthesis. farmaciajournal.com A common method involves the reaction of 1-adamantyl isothiocyanate with amines. nih.gov For example, 1-adamantyl isothiocyanate can be reacted with 1-methylpiperazine (B117243) or piperidine (B6355638) to yield the corresponding N-(adamantan-1-yl)carbothioamides. nih.gov

Another approach is the reaction of 1-adamantylamine with an isothiocyanate. For instance, heating 1-adamantylamine with 4-chlorophenyl isothiocyanate in ethanol (B145695) yields 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea. acs.org Furthermore, N-(1-adamantylcarbamothioyl)benzamides have been synthesized in a multi-step process where 1-adamantylamine is reacted with a benzoyl isothiocyanate intermediate. farmaciajournal.com

In some cases, the thiourea (B124793) can be formed in situ. For example, the reaction of adamantane-1-carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189) generates adamantane-1-carbonylisothiocyanate, which then reacts with anilines to produce 1-(adamantane-1-carbonyl)-3-halophenyl thioureas. researchgate.net

Synthesis of Selenourea (B1239437) Analogs

The synthesis of selenourea analogs of this compound involves the reaction of adamantyl-containing isoselenocyanates with various amines. A general method for preparing the isoselenocyanate precursors involves treating a corresponding amine with dichlorocarbene (B158193) (generated from chloroform) and then adding elemental selenium. mdpi.com The reaction is often facilitated by a phase transfer catalyst. mdpi.com

Once the adamantyl isoselenocyanate is obtained, it can be reacted with a range of amines to yield the desired disubstituted selenoureas. For instance, N,N′-(alkane-α,ω-diyl)bis[N′-(adamantan-1-yl)selenoureas] have been synthesized with yields ranging from 27–84% by reacting adamantan-1-yl isoselenocyanate with alkane-α,ω-diamines. sciprofiles.com Similarly, reacting adamantane-1-carbonyl isoselenocyanate with haloanilines produces N-(Adamantane-1-carbonyl)-N′-(haloaryl)selenoureas in yields of 37–59%. researchgate.net The replacement of sulfur with selenium in these structures has been noted to lower their melting points compared to their thiourea counterparts. researchgate.net

Research has also demonstrated the synthesis of 1-[(adamantan-1-yl)alkyl]-3-arylselenoureas, which are promising as inhibitors of soluble epoxide hydrolase. researchgate.net The flexibility of the spacer between the adamantane group and the selenourea moiety has been shown to be a determining factor in the inhibitory potency of these compounds. mdpi.com

Table 1: Examples of Synthesized Adamantane Selenourea Derivatives

Derivative TypeReactantsYieldReference
N,N′-(Alkane-α,ω-diyl)bis[N′-(adamantan-1-yl)selenoureas]Adamantan-1-yl isoselenocyanate and Alkane-α,ω-diamines27–84% sciprofiles.com
N-(Adamantane-1-carbonyl)-N′-(haloaryl)selenoureasAdamantane-1-carbonyl isoselenocyanate and Haloanilines37–59% researchgate.net
1-[(Adamantan-1-yl)alkyl]-3-arylselenoureasAdamantyl-containing isoselenocyanates and Amines23–75% researchgate.net
1-[(2,2,5,5-Tetramethyl-1-oxyl-3-pyrrolidinyl)methyl]-3-(1-adamantyl) selenourea(Not Specified)58.1% mdpi.com

Multistep Synthesis Approaches

A four-step synthesis approach is employed for the creation of novel N-(1-adamantylcarbamothioyl) benzamides. researchgate.netresearchgate.net

The process begins with the synthesis of 2-(4-R-phenoxymethyl)benzoic acids. This is achieved by refluxing phthalide (B148349) with various substituted phenols in an alkaline medium. The resulting potassium salts are then acidified to yield the corresponding benzoic acids. researchgate.net In the second step, these acids are converted into their more reactive acid chloride derivatives, 2-(4-R-phenoxymethyl)benzoyl chlorides, typically by reacting them with thionyl chloride. researchgate.net

The third step involves the formation of an isothiocyanate intermediate. The newly formed benzoyl chlorides are reacted with a thiocyanate salt, such as potassium thiocyanate, to produce the corresponding benzoyl isothiocyanates. researchgate.net In the final step, these isothiocyanates are treated with 1-aminoadamantane, which acts as the nucleophile, attacking the isothiocyanate group to form the target N-(1-adamantylcarbamothioyl) benzamide (B126) derivatives. researchgate.netresearchgate.net

Adamantane-1-carbonyl isothiocyanate serves as a crucial intermediate in the synthesis of various adamantane-containing thiourea derivatives. rsc.orgnih.gov Its preparation is typically conducted in situ and used immediately in subsequent reactions. nih.govresearchgate.net

The synthesis starts with adamantane-1-carboxylic acid, which is first converted to adamantane-1-carbonyl chloride. This is a standard procedure accomplished by reacting the carboxylic acid with thionyl chloride at room temperature. rsc.org Following this, a solution of the adamantane-1-carbonyl chloride in a dry solvent like acetone (B3395972) is treated with an equimolar amount of ammonium thiocyanate. rsc.orgnih.gov The reaction mixture is refluxed for a short period, typically around 30 minutes, to afford the adamantane-1-carbonyl isothiocyanate intermediate. rsc.org This intermediate is then directly reacted with a suitable amine without isolation to produce the final thiourea product. rsc.orgnih.govresearchgate.net

The synthesis of adamantane-linked hydrazine-1-carbothioamide derivatives is a multistep process that begins with adamantane-1-carboxylic acid. mdpi.comresearchgate.net

The initial step involves converting adamantane-1-carboxylic acid into its methyl ester, adamantane-1-carboxylic acid methyl ester, through esterification with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. mdpi.com This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield adamantane-1-carbohydrazide (B96139). mdpi.com

This key carbohydrazide (B1668358) intermediate is subsequently reacted with an equimolar amount of a selected isothiocyanate, such as t-butyl isothiocyanate or cyclohexyl isothiocyanate. mdpi.comnih.gov The reaction is typically carried out by heating the mixture in ethanol. mdpi.comresearchgate.net Upon cooling, the desired 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamide product precipitates and can be purified by recrystallization. mdpi.com

Table 2: Synthesized Adamantane-linked Hydrazine-1-carbothioamide Derivatives

Compound NameIsothiocyanate ReactantReference
2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamidet-butyl isothiocyanate mdpi.comresearchgate.netnih.gov
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamidecyclohexyl isothiocyanate mdpi.comresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of N 1 Adamantyl Urea Derivatives

Impact of Adamantyl Moiety Modifications

The adamantane (B196018) cage is a critical component, providing a rigid, three-dimensional, and highly lipophilic scaffold that significantly influences the compound's interaction with biological targets. publish.csiro.auuni-giessen.de Its size and shape are often key to fitting into specific hydrophobic pockets in enzymes or receptors. uni-giessen.de

The bulky, cage-like structure of the adamantyl group is strongly preferred for the activity of these urea (B33335) derivatives in many contexts. nih.gov Studies on anti-tuberculosis agents, for instance, have shown that the 1-adamantyl group is superior to other cyclic or aliphatic systems. Replacing the adamantyl group with a cyclohexyl or cyclopentyl moiety leads to a considerable decrease in activity. nih.gov The cyclooctyl ring system, being larger and more flexible, only minimally decreases activity, suggesting that sheer bulk is a determining factor. nih.gov

N-SubstituentCompared to AdamantylImpact on Anti-Tuberculosis Activity (MIC)Reference
CyclohexylLess BulkyConsiderably decreased activity nih.gov
CyclopentylLess BulkyConsiderably decreased activity nih.gov
CyclooctylSimilar BulkMinimally decreased activity nih.gov

Modifications directly on the adamantane ring system generally have a significant impact on activity, often negatively. The introduction of polar groups or changes to the substitution pattern can disrupt the precise hydrophobic interactions required for binding.

Hydroxylation: The introduction of a hydroxyl group onto the adamantane core has been shown to be detrimental to activity. In a series of sEH inhibitors, substituting the 1-adamantyl group with a 3-hydroxy-1-adamantyl group resulted in diminished inhibitory activity. mdpi.com This is consistent with findings that the adamantyl ring is often eliminated through oxidative modifications, such as hydroxylation, which is a primary metabolic pathway. nih.gov

Isomeric and Methyl Substitutions: The point of attachment and substitution pattern on the adamantane ring are crucial. Replacing the 1-adamantyl isomer with a 2-adamantyl group led to a loss of activity in sEH inhibitors. mdpi.com However, the introduction of methyl groups can be tolerated or even beneficial in some cases. For example, derivatives with 3,5-dimethyl-1-adamantyl groups were found to have significant sEH inhibition. mdpi.com

Role of Bulky Aliphatic Ring System

Influence of Urea Moiety Substitutions

The substituent on the N'-position of the urea moiety is a key area for modification to fine-tune potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The optimal substituent often pairs with the bulky adamantyl group to achieve high activity. nih.govresearchgate.net

An aryl ring is often the favored substituent at the N'-position. nih.gov The electronic properties and substitution pattern of this ring are critical variables.

Phenyl and Substituted Phenyl Rings: The 1-adamantyl-3-phenyl urea core represents a highly potent scaffold for anti-tuberculosis activity. nih.govnih.gov Substitutions at the meta and/or para positions of the phenyl ring are generally well-tolerated without a major impact on activity. nih.gov

Electron-Withdrawing Groups: The introduction of strongly electron-withdrawing groups, such as a trifluoromethyl group, can be highly beneficial. Adamantyl urea derivatives containing a trifluorophenyl moiety exhibit potent activity against Mycobacterium tuberculosis. nih.gov

Halogenation: The position and nature of halogen substituents can modulate activity. In a series of anticancer agents, compounds with bromine or iodine at the 4-position of the phenyl ring showed better inhibition compared to those with fluorine at the same position. rsc.org In another study of urease inhibitors, a 2-chlorophenyl substitution on a related adamantyl-thiourea scaffold was found to be highly effective. mdpi.comresearchgate.net However, for some anticancer derivatives, para-substitution on the phenyl ring was found to be generally unhelpful for anti-proliferative properties. rsc.org

N'-SubstituentKey FindingsBiological TargetReference
PhenylForms a potent core scaffoldAnti-tuberculosis nih.govnih.gov
TrifluorophenylPotent activity observedAnti-tuberculosis nih.gov
4-Bromophenyl / 4-IodophenylBetter inhibition than 4-fluorophenylAnticancer rsc.org
2-ChlorophenylHighly effective in thiourea (B124793) analogUrease Inhibition mdpi.comresearchgate.net
3-Chloro-4-methylphenylBulky alkyl groups on the other side result in the most active compoundsAnti-tuberculosis nih.gov

Replacing the phenyl ring with various heteroaryl systems is a common strategy to improve physicochemical properties like solubility and to modulate activity. nih.govresearchgate.net

Pyridyl, Pyrimidinyl, and Triazinyl Rings: In the context of anti-TB drug discovery, replacing the phenyl ring with pyridine (B92270) or its bioisosteres like pyrimidine (B1678525) and triazine generally resulted in poor anti-TB activity. nih.gov Although these modifications improved aqueous solubility, the potency was significantly lower than the initial phenyl leads. nih.gov For instance, the 3-pyridinyl derivative was the most active in this sub-series, but its activity was greatly diminished compared to the phenyl analogs. nih.gov Conversely, in a series of anticancer agents, the presence of a pyridyl or pyrimidine ring at the urea terminus enhanced anti-proliferative activity. rsc.org

Five-Membered Heterocycles: The introduction of five-membered rings like oxazole (B20620), isoxazole (B147169), oxadiazole, and pyrazole (B372694) has yielded more promising results. nih.govresearchgate.net While an unsubstituted oxazole derivative was more potent than its isoxazole counterpart, the isoxazole had significantly better solubility. nih.gov Further optimization showed that increasing the hydrophobicity of substituents on oxadiazole and pyrazole rings could increase anti-TB activity, leading to lead compounds with improved pharmacokinetic profiles and potent activity. nih.govresearchgate.net

While aromatic rings are often preferred at the N'-position, certain aliphatic groups can also confer potent activity.

Straight-Chain Alkyls: In compounds where both sides of the urea are aliphatic, an n-hexyl alkyl chain produced the best activity against M. tuberculosis in one study. nih.gov In another study on thiourea derivatives, a long alkyl chain (7-carbons) was shown to play a vital role in enzyme inhibition. mdpi.comresearchgate.net For certain anticancer derivatives, the introduction of an n-alkyl group with more than three carbons was unfavorable for activity. rsc.org

Cycloalkanes: When comparing compounds with a 3-chloro-4-methylphenyl group on one side, pairing it with a bulky alkyl ring like cyclooctyl on the other side resulted in a highly active chemical. nih.gov In a different series, a cyclobutyl group demonstrated good anti-proliferative activity, suggesting that smaller cycloalkyl rings can be effective, whereas a larger cycloheptyl group had no activity. rsc.org

Incorporation of Polar Groups

To enhance the pharmacokinetic profiles of the often poorly soluble 1,3-disubstituted urea-based inhibitors, researchers have explored the incorporation of polar functional groups. Studies have shown that the introduction of such groups can improve water solubility without compromising inhibitory potency, provided they are positioned at an adequate distance from the central urea moiety.

Specifically, the introduction of a polar functional group at a distance of at least five atoms (approximately 7.5 Å) from the urea carbonyl does not lead to a loss of inhibitory activity. For mouse and human soluble epoxide hydrolase (sEH), a polar group can be situated at least 11 atoms away from the urea carbonyl without diminishing the inhibitor's potency. core.ac.uk This strategic modification results in compounds with enhanced water solubility, lower logP values, and reduced melting points compared to their non-functionalized, lipophilic urea counterparts, making them more amenable to formulation and improving their bioavailability. core.ac.uk

A notable example is the incorporation of a piperazine (B1678402) ring as a polar functionality. This approach has been shown to confer metabolic stability and enhance interactions with macromolecular targets. ereztech.com The introduction of a substituted piperazino group as a tertiary pharmacophore has led to significant improvements in the pharmacokinetic parameters of 1-adamantylurea-based inhibitors while maintaining high potency. ereztech.com

Diurea and Thiourea Modifications

Modifications to the core urea structure, including the development of diurea and thiourea analogs, have been investigated to probe their effects on biological activity. Diadamantyl disubstituted diureas have been shown to be potent inhibitors of human soluble epoxide hydrolase (sEH). uni.lu

Thiourea derivatives of adamantane have also demonstrated significant biological activities. In some instances, the attempted cyclization of 1,3-bis(adamantan-1-yl)thiourea resulted in its desulfurization to the corresponding urea analogue, highlighting a potential metabolic or synthetic conversion pathway between these two classes of compounds. vulcanchem.com Furthermore, adamantane-linked isothiourea derivatives have been synthesized and have shown notable antibacterial activity. uni.lu Alkyl substituted thiourea derivatives have also been screened for their antibacterial properties against a range of pathogens, including Salmonella typhi. upsi.edu.myupsi.edu.my

Relationship Between Structural Features and Specific Biological Activities

The specific biological activities of N-(1-Adamantyl)urea derivatives are intrinsically linked to their structural features. The following sections detail these relationships for anti-tuberculosis, sEH inhibition, and broader antimicrobial properties.

Anti-tuberculosis Activity and Epoxide Hydrolase Inhibition

The anti-tuberculosis activity of this compound derivatives is strongly associated with their ability to inhibit mycobacterial epoxide hydrolases (Eph). wikipedia.orgscitoys.comnih.gov The adamantyl urea compound AU1235, for example, is known to inhibit a range of mycobacterial strains. uni.lu Its mechanism of action has been linked to the inhibition of EphD, an enzyme involved in the metabolism of mycolic acids, which are essential components of the mycobacterial cell wall. uni.lu

Research has shown that many optimized adamantyl urea inhibitors exhibit potent inhibition of both M. tuberculosis EphB and EphE, suggesting that their anti-tubercular activity may arise from the inhibition of multiple epoxide hydrolase enzymes. scitoys.comnih.gov The bulky adamantyl group appears to be crucial for both enzyme inhibition and whole-cell activity. nih.gov

The table below summarizes the inhibitory activity of selected oxygenated urea compounds against M. tuberculosis and various epoxide hydrolases.

CompoundM. tb MIC (µg/mL)% EphB Inhibition at 10 nM% EphE Inhibition at 10 nMHuman sEH IC50 (nM)
35 0.495.183.114.3
36 0.426.979.51.2
41 20014.688.86.5
42 (Isoxyl) 2.5Not Inhibitory22Not Determined
Data sourced from Brown et al. (2011) nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

This compound derivatives are well-established as potent inhibitors of soluble epoxide hydrolase (sEH). The urea moiety is believed to mimic the transition state of the epoxide substrate in the enzyme's active site. uni.lu The adamantane residue plays a key role in the high activity of these inhibitors. uni.lu

Structure-activity relationship (SAR) studies have revealed that the central pharmacophore for sEH inhibition typically consists of a urea, amide, or carbamate (B1207046) group. This is attached to a relatively small group like a phenyl, cyclohexyl, or adamantyl on one side, and can accommodate a larger polar group on the other side, referred to as the secondary pharmacophore. wikipedia.org

Numerous potent adamantane-containing sEH inhibitors have been developed, including 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (APAU) and 4-[trans-4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid (t-AUCB). uni.lu Minimal structural modifications to these known inhibitors, such as the introduction of fluorine or chlorine atoms to the adamantane residue, have led to a significant increase in inhibitory activity, with some compounds exhibiting IC50 values in the picomolar range. uni.lu

Antimicrobial Properties

Beyond their anti-tuberculosis effects, this compound derivatives have demonstrated a broad spectrum of antimicrobial properties against various pathogens.

Mycobacterium abscessus : The adamantyl urea compound AU1235 has a low minimum inhibitory concentration (MIC) of 1.5 µM against M. abscessus. nih.gov Additionally, N-aryl urea derivatives have shown moderate activity against this pathogen, with an MIC value of 25 µM. researchgate.netresearchgate.net

Acinetobacter baumannii : Several N,N-disubstituted urea derivatives have exhibited promising growth inhibition against A. baumannii. wikipedia.org Notably, the adamantyl urea adduct 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea demonstrated outstanding and selective inhibition (94.5%) against this bacterium. wikipedia.orgnih.govnih.gov

Staphylococcus aureus : Adamantane derivatives have been tested for their antimicrobial activity against S. aureus. researchgate.net Specifically, N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide (B96139) showed substantial antibacterial properties against this Gram-positive bacterium. bham.ac.uk

Klebsiella pneumoniae : While some urea derivatives have shown moderate growth inhibition against K. pneumoniae, certain alkyl substituted thiourea derivatives were found to be inactive against this bacterium. upsi.edu.myupsi.edu.mywikipedia.org

Salmonella typhi : Urea derivatives have been investigated as potential antibacterial agents against infections caused by Salmonella typhi. google.com Furthermore, synthesized alkyl substituted thiourea derivatives have been screened for their activity against S. typhi. upsi.edu.myupsi.edu.my

Candida albicans : The antifungal activity of adamantane derivatives has been evaluated against C. albicans. bham.ac.ukidrblab.net While some N-(1-adamantyl)carbothioamide derivatives were inactive, certain thiosemicarbazone derivatives of adamantane displayed good activity against this pathogenic yeast. uni.lunih.gov

The table below provides a summary of the antimicrobial activity of selected adamantyl urea and related derivatives against various pathogens.

PathogenCompound/Derivative ClassActivity/ObservationReference(s)
Mycobacterium abscessus Adamantyl urea (AU1235)MIC of 1.5 µM nih.gov
Acinetobacter baumannii 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea94.5% growth inhibition wikipedia.orgnih.govnih.gov
Staphylococcus aureus N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazideSubstantial antibacterial properties bham.ac.uk
Klebsiella pneumoniae Urea derivativesModerate growth inhibition wikipedia.org
Salmonella typhi Alkyl substituted thioureasScreened for activity upsi.edu.myupsi.edu.my
Candida albicans Adamantane thiosemicarbazonesGood activity uni.lu

Anti-proliferative/Anticancer Activity

This compound derivatives have been investigated for their potential as anticancer agents against various cancer cell lines.

A series of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea and thiourea derivatives were synthesized and evaluated for their anti-proliferative activity against H460 lung cancer, HepG2 liver cancer, and MCF-7 breast cancer cells. rsc.org The study revealed that the urea derivatives generally exhibited better anticancer activity than their thiourea counterparts. rsc.org For instance, among the thiourea derivatives, compound 9f showed the most potent activity against H460 and MCF-7 cells. rsc.org

Further investigation into the urea derivatives identified compounds 7n , 7s , and 7w as having significant activity, with IC50 values below 20 μM against the H460 lung cancer cell line. rsc.org These compounds also demonstrated good selectivity between normal (MRC-5) and tumor (H460) lung cells. rsc.org The study highlighted that compounds 7n and 7s induced apoptosis in H460 cells in a Nur77-dependent manner, while 7w may act through an alternative mechanism. rsc.org Molecular docking studies suggested a favorable binding affinity of compound 7s with the orphan nuclear receptor Nur77. rsc.org

Another study reported the synthesis of unsymmetrical carbamide derivatives and their evaluation against MCF-7, HCT-116 (colon), and A549 (lung) cancer cell lines. nih.gov Compounds 10 , 13 , 21 , 22 , and 23 were found to have highly cytotoxic effects. nih.gov Specifically, compounds 13 and 22 showed notable cytotoxicity against MCF-7 cells, while compounds 13 and 21 were potent against HCT-116 cells. nih.gov

The presence of the adamantyl group is often crucial for activity. For example, in a series of urea derivatives tested for anti-tubercular activity, the 1-adamantyl-3-phenyl urea core was found to be optimal for potent activity against Mycobacterium tuberculosis. nih.gov Replacing the adamantyl group with smaller aliphatic rings like cyclohexyl or cyclopentyl significantly reduced activity. nih.gov

Table 1: Anti-proliferative Activity of Selected this compound Derivatives

CompoundCell LineActivity (IC50, µM)Reference
7n H460<20 rsc.org
7s H460<20 rsc.org
7w H460<20 rsc.org
9f (Thiourea)H46014.52 ± 0.10 rsc.org
9f (Thiourea)MCF-716.96 ± 0.17 rsc.org
13 MCF-762.4 ± 0.128 nih.gov
13 HCT-11643.5 ± 0.15 nih.gov
21 HCT-11638.5 ± 0.17 nih.gov
22 MCF-791.6 ± 0.112 nih.gov

Urease Inhibition

This compound derivatives, particularly thiourea analogs, have demonstrated significant potential as urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate, and its inhibition is a therapeutic target for infections caused by pathogens like Helicobacter pylori. frontiersin.org

In a study exploring amantadine-thiourea conjugates as Jack bean urease inhibitors, all synthesized compounds were more potent than the standard inhibitor thiourea. mdpi.comresearchgate.net The structure-activity relationship data indicated that adamantyl derivatives with alkyl chains were more active than their aryl counterparts. mdpi.comresearchgate.net

Specifically, N-(adamantan-1-ylcarbamothioyl)octanamide (3j ), which possesses a 7-carbon alkyl chain, exhibited excellent activity with an IC50 value of 0.0085 ± 0.0011 µM, underscoring the importance of a long alkyl chain for enzyme inhibition. mdpi.comresearchgate.net In the aryl series, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g ), with a 2-chlorophenyl substitution, was the next most potent compound with an IC50 value of 0.0087 ± 0.001 µM. mdpi.comresearchgate.net Kinetic studies revealed a non-competitive mode of inhibition for compound 3j . mdpi.comresearchgate.net

Another study on amantadine-clubbed N-aryl amino thiazoles as urease inhibitors found that a derivative with a para-methoxy group on the phenyl ring (6d ) showed the best results in the series, suggesting that electron-donating groups enhance inhibitory activity. rsc.org

Table 2: Urease Inhibitory Activity of Selected N-(1-Adamantyl)thiourea Derivatives

CompoundStructureActivity (IC50, µM)Reference
3j N-(adamantan-1-ylcarbamothioyl)octanamide0.0085 ± 0.0011 mdpi.comresearchgate.net
3g N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide0.0087 ± 0.001 mdpi.comresearchgate.net
6d Amantadine-clubbed N-aryl amino thiazole (B1198619) with p-OMePotent inhibitor rsc.org
Thiourea (Standard) -23.2 ± 11.0 frontiersin.org

Potential Anxiolytic Activity

The adamantyl moiety has been incorporated into various compounds targeting the central nervous system. In the context of potential anxiolytic activity, this compound derivatives have been explored for their interaction with serotonin (B10506) receptors.

A study on novel adamantyl aryl- and heteroarylpiperazine derivatives investigated their affinity for 5-HT1A and 5-HT2 receptors. acs.org While the direct this compound scaffold was not the primary focus, related amides showed significant activity. For example, adamantyl-1-carboxylic acid 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamide (9 , adatanserin) and adamantyl-1-carboxylic acid 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethylamide (13 ) demonstrated high affinity for 5-HT1A binding sites (Ki = 1 nM for both) and moderate affinity for 5-HT2 receptors. acs.org

Compound 9 (adatanserin) exhibited partial 5-HT1A agonist activity and 5-HT2 antagonist activity in vivo, which was associated with significant anxiolytic effects in animal models. acs.org This suggests that incorporating the adamantyl group within a suitable pharmacophore can lead to potent anxiolytic agents.

Modulation of Orphan Nuclear Receptor Nur77

The orphan nuclear receptor Nur77 is a potential therapeutic target in cancer due to its role in apoptosis. rsc.org Certain this compound derivatives have been identified as modulators of Nur77.

In a study of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives, compounds 7n , 7s , and 7w were found to induce Nur77 expression in a time- and dose-dependent manner in H460 lung cancer cells. rsc.org The activation of Nur77 was observed as early as 0.5 hours after treatment with compounds 7n and 7s . rsc.org

The apoptotic effects of compounds 7n and 7s were significantly diminished when Nur77 was knocked down using shRNA, confirming that Nur77 is a critical mediator of their anticancer activity. rsc.org Molecular docking simulations further supported these findings, showing a promising binding affinity of compound 7s with Nur77. rsc.org These results indicate that the adamantyl-indole-urea scaffold is a promising framework for developing Nur77-targeted anticancer drugs. rsc.org

Hypoglycemic Activity of N-Arylsulfonyl-N'-adamantylureas

The adamantyl group has also been explored in the context of hypoglycemic agents. A study from 1963 investigated the hypoglycemic properties of N-arylsulfonyl-N'-adamantylureas. nih.gov This class of compounds combines the structural features of sulfonylureas, a known class of anti-diabetic drugs, with the lipophilic adamantane moiety. The research aimed to understand the contribution of the bulky adamantyl group to the hypoglycemic effect. nih.gov While the specific SAR details from this early study are limited in the provided context, it marks one of the initial explorations of incorporating the adamantyl group into established pharmacophores for metabolic diseases.

Computational and Theoretical Studies of N 1 Adamantyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure, geometry, and spectroscopic properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular systems.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For adamantane (B196018) derivatives, DFT calculations are instrumental in determining optimized molecular geometries, conformational energies, and electronic properties.

Studies on related compounds, such as 1-(adamantane-1-carbonyl)-3-substituted thioureas, frequently employ the B3LYP functional combined with the 6-311++G** basis set. nih.gov This level of theory has proven effective for analyzing the conformational properties and vibrational spectra of these complex molecules. nih.govbiorxiv.org The calculations typically involve geometry optimization of the molecule in a vacuum to find the lowest energy structure. nih.gov These optimized structures provide foundational data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and stability. nih.govbiorxiv.org For N-(1-Adamantyl)urea, a similar DFT approach would be expected to yield accurate predictions of its ground-state geometry, highlighting the spatial arrangement of the bulky adamantyl cage relative to the planar urea (B33335) group.

A significant application of DFT is the prediction of spectroscopic data, which aids in the interpretation of experimental results. Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for adamantane derivatives have been performed and show good agreement with experimental findings.

For 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, DFT calculations at the B3LYP/6-311++G** level were used to compute vibrational frequencies. biorxiv.org The theoretical spectra were then compared with experimental FT-IR and FT-Raman spectra to make definitive assignments for the observed vibrational modes. biorxiv.orgfishersci.se Key predicted vibrations include:

C=O Stretching: The carbonyl group stretch is a prominent feature. In thiourea (B124793) derivatives stabilized by an intramolecular N-H···O=C hydrogen bond, this mode is observed at a lower frequency (e.g., ~1671-1680 cm⁻¹) than would be expected otherwise, indicating a weakening of the C=O bond. biorxiv.orgfishersci.se

N-H Bending and Stretching: These modes are sensitive to hydrogen bonding. DFT helps to distinguish between different N-H groups within the molecule. fishersci.se

Adamantane C-H Modes: The characteristic stretches and bends of the adamantane cage are also identifiable. biorxiv.org

Similarly, ¹³C NMR chemical shifts have been calculated for adamantane-carbonyl-thioureas, with characteristic signals for the adamantyl carbons, the carbonyl carbon (δ ≈ 170–179 ppm), and the thiocarbonyl carbon (δ ≈ 178–182 ppm) being identified. fishersci.se Such theoretical predictions are invaluable for structural elucidation and would be directly applicable to analyzing the spectra of this compound.

The bulky and rigid adamantane group, combined with the rotatable bonds of the urea linker, gives rise to distinct conformational possibilities. Computational studies are essential for identifying the most stable conformers and the energy barriers between them.

In studies of 1-(adamantane-1-carbonyl)-3-substituted thioureas, DFT calculations revealed different stable conformations depending on the substitution pattern. nih.gov Mono-substituted derivatives often adopt a planar 'S' conformation, where the C=O and C=S bonds are in a pseudo-antiperiplanar orientation. nih.govuni.lu This conformation is stabilized by a strong intramolecular N-H···O=C hydrogen bond, which forms a stable pseudo-six-membered ring. biorxiv.orgfishersci.seuni.lu In contrast, di-substituted derivatives, which cannot form this intramolecular bond, may adopt a 'U' form. nih.gov DFT modeling can also quantify the energy difference between various conformers. For example, in certain adamantane derivatives, the energy difference between folded and extended conformations was calculated to be between 3.3 and 3.9 kcal/mol, indicating that multiple conformations could be accessible. uni.lunih.gov

In the solid state, the crystal packing of adamantyl urea derivatives is governed by a network of non-covalent intermolecular interactions. Theoretical tools are used to visualize, characterize, and quantify these interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is performed on the calculated electron density to characterize the nature and strength of specific intermolecular bonds. nih.gov Studies on adamantane-linked carbothioamides have used QTAIM to confirm that N-H···O hydrogen bonds are the strongest interactions, with calculated dissociation energies (De) around 5.2 to 6.9 kcal/mol. nih.gov These are classified as closed-shell interactions, typical of hydrogen bonds. nih.gov

CLP-Pixel Method: This approach calculates the interaction energy between molecular pairs in a crystal, partitioning the energy into coulombic, polarization, dispersion, and repulsion terms. nih.gov For adamantane-containing crystals, this method has shown that dimers formed by N-H···O hydrogen bonds are energetically the most significant, with stabilization energies that can exceed -30 kcal/mol, and are predominantly electrostatic in nature. nih.gov

These analyses collectively provide a detailed picture of the forces, including N-H···O, C-H···O, C-H···S, C-H···π, and H-H bonding, that dictate the supramolecular assembly of these molecules in the solid state. uni.lunih.gov

Analysis of Conformational Properties

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of systems. This technique is particularly valuable for studying how molecules like this compound interact with biological targets such as proteins. nih.gov

MD simulations of adamantyl urea derivatives are often performed using force fields like CHARMM36/CGenFF in programs such as GROMACS. uni.lu The system, typically a ligand-protein complex, is placed in a simulated aqueous environment, and the trajectory of all atoms is calculated over a period of nanoseconds. uni.lumdpi.com This allows for the analysis of conformational changes, interaction stability, and the dynamic nature of binding. nih.gov

A key application of MD simulations is to explain the biological activity of a drug candidate at the molecular level. By simulating the interaction between a ligand and its protein target, researchers can understand the specific interactions that lead to high binding affinity and efficacy.

A compelling example comes from studies of chlorinated adamantyl urea derivatives designed as potent inhibitors of human soluble epoxide hydrolase (sEH). uni.lu While molecular docking predicted a favorable binding pose for a highly active chlorinated analogue, it was MD simulations that provided the crucial insight into its picomolar efficacy. The simulation, run for 100 nanoseconds, revealed that the molecule adopted a more compact conformation than initially predicted and that the chlorine atom on the adamantane ring engaged in a "face-on" Cl-π interaction with the benzene (B151609) ring of a tryptophan residue (Trp336) in the active site. uni.lu This specific, stable interaction, which was only revealed through the dynamic simulation, was concluded to be a primary reason for the sharp increase in the compound's inhibitory power compared to its non-chlorinated parent, t-AUCB. uni.lu This demonstrates how MD simulations can rationalize the molecular basis for a compound's activity by revealing dynamic interactions that static models might miss.

Protein-Ligand Interaction Dynamics

Molecular dynamics (MD) simulations offer a window into the dynamic nature of the interaction between a ligand and its protein target over time. Studies on adamantyl urea derivatives have revealed crucial aspects of these interactions. For instance, MD simulations of chlorinated adamantyl ureas have shown that the stability of the ligand-protein complex is significantly influenced by what is termed the "spacer effect" mdpi.com. The presence of a bridging group between the adamantyl moiety and the urea group can allow for better conformational flexibility, leading to more stable complexes with enzymes like soluble epoxide hydrolase (sEH) and p38 MAPK mdpi.com.

Simulations have shown that while initial predictions from molecular docking are a good starting point, the dynamic reality can involve slight shifts in the ligand's position to achieve a more stable binding nih.gov. In the case of a chlorinated analogue of this compound, MD simulations revealed a slight compaction of the molecule and a deeper positioning of the adamantane group within the binding pocket of sEH compared to the docked pose nih.gov. The stability of such complexes is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein atoms and the ligand over the simulation time nih.gov. These simulations are powerful tools for visualizing the conformational space and understanding the flexibility of the protein-ligand complex leeds.ac.uk.

Active Site Rearrangements

The binding of a ligand can induce conformational changes in the active site of a protein, a phenomenon known as "active site rearrangement." Computational studies on derivatives of this compound have provided evidence of such rearrangements. For example, the introduction of an oxygen atom into the adamantane scaffold of urea-based sEH inhibitors was suggested by molecular dynamics simulations to cause active site rearrangements that facilitate the formation of a weak hydrogen bond nih.gov.

In another study involving the binding of N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea to the urokinase-type plasminogen activator (uPA), X-ray crystallography revealed a surprising binding mode pnas.org. While the phenylguanidine group inserted as expected into the S1 pocket, the adamantyl residue protruded towards the S1' subsite. This orientation led to the spatial displacement of the catalytic residues Ser-195 and His-57 due to steric hindrance, demonstrating a significant rearrangement of the active site to accommodate the inhibitor pnas.org.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities

Molecular docking has been widely used to predict how this compound and its analogs bind to their target enzymes and to estimate their binding affinities. For a series of adamantyl-based 1,3-disubstituted urea inhibitors of soluble epoxide hydrolase (sEH), molecular docking was used to determine the most favorable binding mode for each inhibitor nih.gov. The calculated total binding free energy showed a strong correlation with the experimentally determined inhibitory activity (IC50) nih.gov.

Similarly, in a study of amantadine-thiourea conjugates as urease inhibitors, molecular docking was employed to predict the binding affinity of the synthesized compounds mdpi.com. The results indicated that most of the compounds exhibited good binding affinity with the target protein (PDB ID: 4H9M) mdpi.com. For N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea, docking studies were part of an iterative process of derivatization and structure-activity relationship optimization that led to its identification as a highly selective uPA inhibitor pnas.org. Docking studies on 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives against the Nur77 receptor also showed a promising binding affinity rsc.org.

Elucidation of Key Interactions with Target Enzymes/Proteins

A primary goal of molecular docking is to identify the specific interactions that stabilize the ligand-protein complex. For this compound derivatives targeting sEH, these studies have consistently highlighted key interactions. The urea moiety typically forms crucial hydrogen bonds with catalytic residues in the active site, such as Tyr383, Tyr466, and Asp335 mdpi.comnih.gov. The adamantane group, being highly lipophilic, anchors into a hydrophobic pocket formed by residues like Trp336, Met339, Ile363, and Phe381 mdpi.comontosight.ai.

For chlorinated derivatives of adamantyl urea, docking and subsequent molecular dynamics have pointed to the importance of Cl-π interactions with aromatic residues like Trp336 in the active site, which can significantly increase binding affinity nih.govvulcanchem.comtandfonline.com. In the case of N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea binding to uPA, the phenylguanidine moiety was found to insert into the S1 pocket, while the ureido group formed hydrogen bonds pnas.org. For urease inhibitors, docking revealed hydrogen bonds between a derivative and the amino acid residue VAL391 mdpi.com.

In Silico ADMET Predictions

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development to assess the viability of a compound.

Absorption and Distribution Predictions

The adamantane moiety is known for its high lipophilicity, which can enhance properties like metabolic stability and membrane transport mdpi.com. However, this lipophilicity can also lead to poor solubility. In silico ADMET predictions for various adamantyl urea derivatives have been conducted to evaluate their drug-like properties.

Studies on N-(1-adamantylcarbamothioyl)benzamides used computational tools to predict properties based on Lipinski's Rule of Five (RO5), which assesses absorption and permeation farmaciajournal.comresearchgate.net. The predictions for these compounds indicated poor water solubility, suggesting a need for structural modifications to introduce more polar groups researchgate.net. At the same time, predictions for membrane permeability, such as human jejunal permeability (Peff), were favorable researchgate.net. Another study on antitubercular 1-adamantyl-3-heteroaryl ureas was driven by the need to optimize pharmacokinetic profiles, including solubility researchgate.net. In silico ADMET evaluation of potential anti-TB candidates, including an adamantyl urea derivative, assessed parameters like human intestinal absorption (HIA) and adherence to the Rule of Five to categorize them as drug-like compounds etflin.cometflin.com.

Metabolic Stability and Biotransformation Pathways

The metabolic fate of this compound, while not extensively detailed for the parent compound itself, can be inferred from studies on its more complex derivatives, particularly those developed as soluble epoxide hydrolase (sEH) inhibitors. The adamantane cage, a key feature of the molecule, is generally recognized for its high lipophilicity, which makes it susceptible to oxidation by metabolic enzymes. tandfonline.comresearchgate.net This metabolic vulnerability can lead to poor pharmacokinetic properties. tandfonline.comresearchgate.net

Research on N-adamantyl urea-based sEH inhibitors has identified several primary biotransformation pathways. In vitro studies on compounds like 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU) have shown that Phase I metabolism is a key route. nih.govnih.gov The major metabolic reactions include:

Oxidation of the adamantyl moiety : This is a common metabolic pathway for adamantane-containing drugs. nih.govnih.govresearchgate.net Hydroxylation can occur at both the secondary (bridge) and tertiary (bridgehead) carbons of the adamantane structure. researchgate.net

Oxidation of urea nitrogen atoms : The nitrogen atoms within the urea linkage are also sites for oxidative metabolism. nih.govnih.gov

In rodent models, metabolites resulting from the hydroxylation of the adamantyl group have been detected in the blood. nih.govnih.gov The cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoenzyme, has been identified as a major contributor to the oxidative metabolism of these adamantyl urea derivatives. nih.govnih.gov

To enhance metabolic stability, a common strategy in drug design involves modifying the adamantane scaffold. tandfonline.comresearchgate.net Introducing halogen atoms, such as fluorine or chlorine, to the adamantane ring can partially block these metabolically sensitive positions, thereby improving the compound's stability. tandfonline.comvulcanchem.com

Excretion Pathways

Direct studies on the excretion of this compound are not available. However, data from related N-adamantyl urea compounds provide insights into the likely routes of elimination for its metabolites.

Following metabolism, the resulting products are typically excreted from the body. Studies on the sEH inhibitor AEPU in rodent models showed that while metabolites from adamantyl hydroxylation were present in the blood, the major metabolite found in urine was 3-(3-adamantyl-ureido)-propanoic acid. nih.govnih.gov This suggests that after biotransformation, the resulting more polar metabolites are eliminated via the kidneys and excreted in the urine. nih.govnih.gov

Another example involves the administration of 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), where its inactive metabolite, 4-(3-adamantan-1-yl-ureido)-butanoic acid (AUBA), was measured in urine to confirm drug administration and metabolism. portlandpress.com This further supports the role of urinary excretion for metabolites of this class of compounds.

Toxicity Assessments

The toxicological profile of this compound has not been comprehensively investigated. coleparmer.com A Material Safety Data Sheet (MSDS) for the compound indicates that it may cause irritation to the eyes, skin, and respiratory tract. coleparmer.com However, specific data on chronic toxicity or other long-term health effects are not available. coleparmer.com Regulatory information suggests it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008. georganics.sk

Blood-Brain Barrier Permeability

There are no direct experimental data quantifying the blood-brain barrier (BBB) permeability of this compound. However, its structural characteristics provide a basis for theoretical assessment. The adamantyl group is a bulky, highly lipophilic moiety. vulcanchem.comontosight.ai This lipophilicity is known to enhance the ability of a molecule to cross cellular membranes, which is a critical factor for BBB penetration.

It is noteworthy that urea itself has been studied in the context of BBB integrity. Under pathological conditions like chronic kidney disease, high systemic levels of urea have been implicated in the breakdown of the BBB. aging-us.comomicsonline.org However, this relates to the effect of urea as a systemic solute rather than the permeability of a urea-containing compound. Given the lipophilic nature of the adamantane "bullet," this compound is predicted to have a greater ability to penetrate the BBB than urea alone, but specific studies are required for confirmation. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique frequently applied to the adamantyl urea class of compounds to understand how structural variations influence biological activity and to guide the design of more potent and selective molecules.

A notable application involved a 3D-QSAR study on a series of 1-adamantyl-3-heteroaryl urea analogues. nih.gov This study aimed to understand the key pharmacophoric features necessary for the selective inhibition of the Mycobacterium tuberculosis target MmpL3 over the human soluble epoxide hydrolase (sEH), as off-target sEH inhibition is an undesirable pharmacological effect. nih.gov

Further computational work has utilized both atom-based 3D-QSAR and fingerprint-based 2D-QSAR models to investigate adamantyl urea derivatives as MmpL3 inhibitors. rjptonline.org These models help to elucidate the relationship between the three-dimensional structure and functional groups of the compounds and their inhibitory action, providing insights for designing more effective anti-tuberculosis agents. rjptonline.org Such studies are crucial for optimizing lead compounds by predicting the activity of novel derivatives, thereby prioritizing synthetic efforts towards molecules with improved pharmacokinetic and pharmacodynamic profiles. researchgate.net

Cheminformatics Properties and Drug-Likeness Assessment

The cheminformatics properties of this compound and its derivatives are heavily influenced by the adamantane scaffold. This rigid, lipophilic cage is often described as a "lipophilic bullet" in medicinal chemistry, used to enhance the drug-like properties of molecules. nih.govtandfonline.com

Key Cheminformatic and Drug-Likeness Properties:

Lipophilicity: The adamantyl group significantly increases the lipophilicity of a molecule, which can improve membrane permeability and bioavailability. ontosight.aitandfonline.com For a related compound, 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea, a predicted LogP (a measure of lipophilicity) was 3.8, indicating moderate lipophilicity. vulcanchem.com

Structural Rigidity and Stability: The adamantane cage provides a rigid framework, which can be beneficial for binding to specific protein targets. vulcanchem.com It is also associated with high thermal stability. ontosight.ai

Hydrogen Bonding: The urea moiety (-NH-C(O)-NH-) is a key functional group that can act as both a hydrogen bond donor and acceptor. vulcanchem.comontosight.ai This capability is crucial for forming interactions with biological targets, such as the active site of enzymes. vulcanchem.com

Plasma Protein Binding: High lipophilicity often correlates with high plasma protein binding. The aforementioned chlorinated analogue was predicted to have plasma protein binding in the range of 89-94%. vulcanchem.com

These properties contribute to the "drug-likeness" of adamantyl ureas, which have been identified as a promising class of compounds, particularly as inhibitors of enzymes like soluble epoxide hydrolase and as potential antitubercular agents. tandfonline.comnih.govnih.gov

Advanced Analytical Techniques in N 1 Adamantyl Urea Research

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of N-(1-Adamantyl)urea, with each technique offering unique information about its chemical identity and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. In deuterated solvents like DMSO-d₆, the spectrum shows characteristic signals for the adamantyl cage and the urea (B33335) protons. The six equivalent methine protons (-CH-) of the adamantane (B196018) cage typically appear as a multiplet around δ 2.0-2.1 ppm, while the nine methylene (B1212753) protons (-CH₂-) produce multiplets in the region of δ 1.6-2.0 ppm. scispace.com The proton attached to the adamantyl-substituted nitrogen (Ad-NH) is observed as a broad singlet around δ 6.0 ppm, and the -NH₂ protons appear as a broad singlet as well. scispace.com

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and type of carbon atoms. For this compound, the carbonyl carbon (C=O) of the urea group gives a characteristic signal in the downfield region, typically between δ 155 and 158 ppm. nih.gov The carbon atoms of the adamantyl cage show distinct signals corresponding to the quaternary carbon attached to the nitrogen, as well as the methine and methylene carbons within the cage structure. spectrabase.com

Table 1: Representative NMR Data for this compound Derivatives

Nucleus Functional Group Chemical Shift Range (ppm) Reference
¹H Adamantyl -CH₂- & -CH- 1.60 - 2.10 scispace.comvulcanchem.com
Ad-NH- ~6.0 scispace.com
¹³C Adamantyl Carbons 28 - 42
Urea C=O 155 - 158 nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by several key absorption bands. Strong bands in the 3400-3200 cm⁻¹ region correspond to the symmetric and asymmetric N-H stretching vibrations of the primary and secondary amine groups of the urea moiety. vulcanchem.com A prominent and strong absorption peak, known as the Amide I band, is observed between 1650 cm⁻¹ and 1620 cm⁻¹, which is characteristic of the C=O stretching vibration of the urea carbonyl group. vulcanchem.comescholarship.org The Amide II band, resulting from N-H bending and C-N stretching vibrations, typically appears around 1560 cm⁻¹. escholarship.org The adamantyl cage is identified by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2910 cm⁻¹). escholarship.org

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group Reference
3400 - 3200 N-H Stretch Urea (NH, NH₂) vulcanchem.com
2910, 2850 C-H Stretch Adamantyl escholarship.org
1650 - 1620 C=O Stretch (Amide I) Urea vulcanchem.comescholarship.org
~1560 N-H Bend, C-N Stretch (Amide II) Urea escholarship.org

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR. For this compound, a particularly strong band is observed in the Raman spectrum around 770 cm⁻¹, which is assigned to the symmetric "breathing" mode of the adamantane cage. This distinctive peak is a hallmark of the adamantyl moiety. The urea functional group also gives rise to characteristic Raman signals. The symmetric C-N stretching vibration appears near 1010 cm⁻¹, while N-H deformation modes are found in the 1625-1650 cm⁻¹ region. nist.govmdpi.com

Table 3: Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Mode Functional Group Reference
~1630 N-H Deformation Urea nist.gov
~1010 Symmetric C-N Stretch Urea nist.gov
~770 Cage Breathing Mode Adamantyl

Mass Spectrometry (MS, HRMS, LC-MS, LC-MS/MS, EI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular formula is C₁₁H₁₈N₂O, giving a monoisotopic mass of approximately 194.14 g/mol . In electron ionization mass spectrometry (EI-MS), the spectrum typically shows the molecular ion peak [M]⁺ at m/z 194. The most characteristic and often the base peak in the spectrum is the adamantyl cation ([C₁₀H₁₅]⁺), which appears at m/z 135. This fragment results from the cleavage of the C-N bond between the adamantyl group and the urea moiety. Other fragments corresponding to further degradation of the adamantyl cage can be observed at lower m/z values such as 93, 80, and 79. Techniques like High-Resolution Mass Spectrometry (HRMS) provide the exact mass of the molecule and its fragments, confirming the elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are used for the analysis of the compound in complex mixtures and for detailed fragmentation studies.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound lacks significant chromophores that absorb light in the visible or near-UV range (200-800 nm). The urea functional group itself does not exhibit strong absorption above 220 nm. mdpi.com Therefore, UV-Vis spectroscopy is not a primary technique for the routine characterization of this compound, although changes in the spectrum upon interaction with other species, such as anions, have been noted in derivatives. google.com

Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported, data from closely related derivatives like 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea offer significant insights. chemicalbook.com

In such structures, the adamantyl cage typically adopts its rigid chair conformation. researchgate.net The crystal packing is dominated by extensive hydrogen bonding networks facilitated by the urea's N-H donor and C=O acceptor sites. Molecules often form zigzag polymeric chains through intermolecular N-H···O=C hydrogen bonds. chemicalbook.com These interactions link the carbonyl oxygen of one molecule to the two N-H groups of an adjacent molecule, creating a robust, ordered crystalline lattice. nih.govchemicalbook.com

Table 4: Representative Crystallographic Data for an this compound Derivative

Parameter Value Reference
Crystal System Orthorhombic chemicalbook.com
Space Group Pna2₁ chemicalbook.com
a (Å) 9.2750(10) chemicalbook.com
b (Å) 12.8640(17) chemicalbook.com
c (Å) 13.483(2) chemicalbook.com
α, β, γ (°) 90 chemicalbook.com
Volume (ų) 1608.8(4) chemicalbook.com
Z 4 chemicalbook.com
Key Interaction Intermolecular N-H···O hydrogen bonds chemicalbook.com

(Data for 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea)

X-ray Diffraction (Single Crystal and Powder)

X-ray Diffraction (XRD) is a cornerstone technique for determining the three-dimensional atomic arrangement within a crystalline solid.

Powder X-ray Diffraction (PXRD) is utilized for the analysis of polycrystalline or powdered samples. While it does not provide the atomic-level detail of SC-XRD, it is invaluable for phase identification, assessing sample purity, and studying polymorphism. researchgate.netnih.gov In the context of this compound, PXRD can confirm the crystalline nature of a bulk sample and identify if different crystalline forms (polymorphs) exist, which may arise from variations in crystallization conditions. researchgate.net The technique generates a diffractogram, a plot of intensity versus diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline phase. rsc.org By comparing the experimental PXRD pattern to one simulated from single-crystal data, the phase purity of a synthesized batch of this compound can be verified.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots

Hirshfeld Surface (HS) analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgscirp.org The surface is generated by partitioning the crystal electron density into molecular regions, defining a unique space for each molecule.

The Hirshfeld surface of this compound can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. scirp.orgrsc.org For adamantyl-urea and thiourea (B124793) derivatives, these maps visually confirm the presence and location of key interactions like N–H···O and C–H···O hydrogen bonds as distinct red spots on the surface. mdpi.comtandfonline.com

Derived from the Hirshfeld surface, 2D-fingerprint plots provide a quantitative summary of all intermolecular contacts. mdpi.comrsc.org These plots are histograms of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Each type of interaction (e.g., H···H, O···H, C···H) produces a characteristic distribution on the plot, and the relative area under these distributions corresponds to the contribution of that contact to the total Hirshfeld surface. acs.orgnih.gov In studies of analogous adamantane amides and thioureas, H···H contacts, owing to the hydrogen-rich adamantyl cage, typically account for the largest percentage of the surface area. core.ac.ukresearchgate.netresearchgate.net The sharp spikes in the fingerprint plots for O···H/N···H contacts are characteristic of strong hydrogen bonding, providing quantitative evidence for the primary interactions governing the crystal packing of this compound. mdpi.comtandfonline.com

Typical Intermolecular Contact Contributions for Adamantyl-Urea/Thiourea Analogs from Hirshfeld Surface Analysis
Intermolecular ContactTypical Contribution Range (%)Appearance on 2D-Fingerprint Plot
H···H40 - 75Large, diffuse region in the center of the plot
O···H / S···H10 - 25Distinct, sharp spikes at low dₑ and dᵢ values
C···H5 - 15"Wing-like" features on the sides of the main distribution
N···H3 - 8Sharp spikes, often overlapping with O···H/S···H

Topological Analysis within Bader's Theory of "Atoms in Molecules" (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding and intermolecular interactions. rsc.orgunito.it This topological analysis identifies critical points in the electron density where the gradient is zero. For intermolecular interactions, the most important is the (3, -1) or bond critical point (BCP) located on the path between two interacting atoms.

The properties at this BCP, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For the N–H···O hydrogen bonds expected in this compound, the analysis of related compounds shows that these are classified as "closed-shell" interactions. mdpi.com This is characterized by a relatively low ρ(r) value and a positive value for ∇²ρ(r), indicating a depletion of charge at the BCP, which is typical for strong non-covalent interactions like hydrogen bonds. mdpi.com

Further insights are gained from the local energy densities at the BCP: the potential energy density (V(r)) and the kinetic energy density (G(r)). The total energy density, H(r) = G(r) + V(r), is also a key indicator. For hydrogen bonds in adamantane derivatives, H(r) is typically found to be positive, confirming their non-covalent, closed-shell nature. mdpi.com The dissociation energy (Dₑ) of these interactions can also be estimated from these topological parameters, providing a quantitative measure of their strength. mdpi.com

Topological Parameters at Bond Critical Points (BCPs) for N–H···O Interactions in Analogous Systems
ParameterSymbolTypical Value RangeSignificance
Electron Densityρ(r)0.01 - 0.04 e Å⁻³Indicates interaction strength
Laplacian of Electron Density∇²ρ(r)PositiveCharacterizes closed-shell interactions (e.g., H-bonds)
Potential Electron DensityV(r)NegativeStabilizing potential energy contribution
Kinetic Electron DensityG(r)PositiveDestabilizing kinetic energy contribution
Total Electronic Energy DensityH(r)Slightly PositiveConfirms non-covalent, closed-shell nature

PIXEL Method for Intermolecular Interaction Parameters

The PIXEL method is a computational approach used to calculate the lattice energy of a crystal and to partition the intermolecular interaction energies into physically meaningful components: Coulombic (electrostatic), polarization, dispersion, and repulsion. rsc.orgresearchgate.net This method involves calculating the interaction energy between a central molecule and all its neighbors in the crystal lattice, providing a detailed energetic picture of the crystal packing.

In the study of this compound analogues, PIXEL calculations are crucial for identifying and ranking the most significant molecular pairs (dimers) that stabilize the crystal structure. mdpi.comnih.gov For each dimer, the total interaction energy (E_tot) and its components are calculated. For dimers formed by N–H···O hydrogen bonds, the electrostatic component is typically the largest contributor to the stabilization energy. mdpi.commdpi.com Conversely, for interactions involving the bulky, nonpolar adamantyl groups, such as H···H contacts, the dispersion component is dominant. mdpi.commdpi.com By quantifying these energy terms, the PIXEL method provides a deeper understanding of why molecules in the crystal adopt a specific arrangement, complementing the geometric descriptions from XRD and Hirshfeld analysis. researchgate.netucl.ac.uk

Example PIXEL Energy Partitioning for Dimers in Adamantane-Thiourea Analogs (kcal/mol)
Dimer MotifDominant InteractionE_coulE_polE_dispE_repE_tot
Dimer 1N–H···S-15.9-4.1-11.817.4-14.4
Dimer 2N–H···O-10.2-2.5-7.511.0-9.2
Dimer 3H···H contacts-1.5-0.5-6.84.5-4.3

Chromatographic Techniques (e.g., HPLC-DAD, TLC)

Chromatographic methods are essential for the separation, identification, and purity assessment of synthesized compounds like this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a powerful technique for analyzing the purity of this compound. Due to the high polarity of the urea group, specialized columns or mobile phase conditions, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with highly aqueous mobile phases, may be required for effective retention. uzh.chresearchgate.net The Diode-Array Detector (DAD) acquires the UV-Vis spectrum for the analyte as it elutes, providing not only quantitative data (from peak area) but also qualitative information that can help confirm the peak's identity and purity. Studies on related adamantane-urea derivatives have utilized HPLC-DAD to confirm the purity of the final products.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor reaction progress, screen for optimal purification conditions, and perform a preliminary assessment of sample purity. mdpi.com For the analysis of urea derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. rsc.orgcore.ac.uk A suitable mobile phase (eluent) is selected to achieve separation based on the differential partitioning of the components between the stationary and mobile phases. sigmaaldrich.com Visualization of the spots on the TLC plate can be achieved under UV light (if the compound is UV-active) or by using specific staining agents that react with the urea functionality. epfl.ch

Preclinical and Translational Research on N 1 Adamantyl Urea

In Vitro Studies

N-(1-Adamantyl)urea and its derivatives have been evaluated for their cytotoxic effects on various cell lines. In a study involving N-(1-adamantylcarbamothioyl)benzamides, the cytotoxicity was assessed on the Hep-2 cell line. The results indicated very low cytotoxicity at a concentration of 25 µg/mL, with over 80% of the Hep-2 cells remaining viable. researchgate.net However, at a higher concentration of 50 µg/mL, the cytotoxicity of the tested compounds varied. researchgate.net

Another study synthesized a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea (B124793) derivatives and evaluated their anti-proliferative activity against H460 lung cancer cells, HepG2 liver cancer cells, and MCF-7 breast cancer cells. farmaciajournal.com Several of these compounds demonstrated activity against these cancer cell lines. farmaciajournal.com Similarly, adamantyl isothiourea derivatives were tested for their in vitro cytotoxic effects against five human tumor cell lines, with two compounds showing notable activity, particularly against hepatocellular carcinoma (HCC) Hep-G2 tumor cells. e-century.us

The cytotoxicity of adamantyl urea has also been linked to its inhibitory properties on the growth of myeloma cells. biosynth.com Additionally, some adamantane (B196018) derivatives have been studied for their antiviral activity in HEp-2 cell culture. researchgate.net

Enzymatic Inhibition Assays (e.g., sEH, EphB, EphE, urease)

This compound and its derivatives have demonstrated significant inhibitory activity against several enzymes, most notably soluble epoxide hydrolase (sEH) and mycobacterial epoxide hydrolases (Eph).

Soluble Epoxide Hydrolase (sEH) Inhibition:

A substantial body of research highlights the potent inhibition of human soluble epoxide hydrolase (sEH) by this compound derivatives. tandfonline.comresearchgate.net These compounds are recognized as promising therapeutic agents for conditions like hypertension and inflammation. nih.govacs.org Structure-activity relationship (SAR) studies have been conducted to optimize their inhibitory potency and pharmacokinetic profiles. acs.orgucanr.edu For instance, the introduction of fluorine and chlorine substituents on the adamantane residue has led to inhibitors with picomolar efficacy. tandfonline.comresearchgate.net The adamantyl group is considered crucial for high inhibitory potency. mdpi.com The inhibitory activity of these compounds is often in the nanomolar to picomolar range. tandfonline.comresearchgate.netnih.gov

Mycobacterial Epoxide Hydrolase (EphB and EphE) Inhibition:

Derivatives of this compound have been identified as potent inhibitors of Mycobacterium tuberculosis epoxide hydrolases, specifically EphB and EphE. drugbank.comresearchgate.netnih.gov This inhibitory action is believed to be the basis for their anti-tuberculosis activity. drugbank.comresearchgate.net SAR studies have revealed that a 1-adamantyl-3-phenyl urea core is optimal for this activity. drugbank.comresearchgate.net Many of the optimized inhibitors exhibit potent inhibition of both EphB and EphE. drugbank.comresearchgate.net The adamantyl urea compound AU1235 is a known inhibitor of MmpL3, a transporter involved in mycolic acid synthesis, and also inhibits the epoxide hydrolase EphD in mycobacteria. nih.govresearchgate.net

Urease Inhibition:

Adamantane-based compounds have also been investigated as urease inhibitors. uzh.chresearchgate.net Urease is an enzyme implicated in various health issues, including those caused by Helicobacter pylori. uzh.chdrugbank.com Studies have shown that adamantane-linked hydrazine-1-carbothioamide derivatives exhibit urease inhibition potential. uzh.ch Similarly, amantadine-thiourea conjugates have been synthesized and assayed for their in vitro urease inhibitory activity. researchgate.net However, one study noted that adamantyl carbonyl GHA was significantly less inhibitory against soybean urease compared to other derivatives. researchgate.net

Interactive Data Table: Enzymatic Inhibition by this compound Derivatives

Compound ClassTarget EnzymeKey Findings
Fluorinated/Chlorinated Adamantyl UreasHuman sEHInhibition potency in the picomolar to nanomolar range. tandfonline.comresearchgate.net
1-Adamantyl-3-phenyl UreasM. tuberculosis EphB & EphEPotent inhibitors, anti-tuberculosis activity linked to Eph inhibition. drugbank.comresearchgate.net
Adamantyl IsothioureassEHIn vivo studies show reduction in sEH protein expression. e-century.us
Adamantane-linked Hydrazine-1-carbothioamidesUreaseExhibit urease inhibition potential. uzh.ch
Amantadine-thiourea ConjugatesJack Bean UreaseShowed excellent in vitro urease inhibition. researchgate.net
Adamantyl Urea AU1235Mycobacterial EphDInhibits EphD epoxide hydrolase activity within the mycobacterial cell. researchgate.net

Antimicrobial Susceptibility Testing (MIC, MBEC)

The antimicrobial properties of this compound derivatives have been assessed using standard methods such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC). farmaciajournal.comnih.govscirp.org These parameters are crucial for evaluating the potential of a compound as an antimicrobial agent. nih.govnih.goveuropa.eu

In one study, novel N-(1-adamantylcarbamothioyl)benzamides were synthesized, and their antimicrobial activity was evaluated by determining MIC and MBEC values. farmaciajournal.com Another area of significant research is the anti-tuberculosis activity of adamantyl urea derivatives. A hit compound, adamantyl urea 1, was identified through direct anti-tubercular testing and subsequently optimized. drugbank.comresearchgate.netnih.gov The resulting 1-adamantyl-3-phenyl urea core compounds showed potent activity against Mycobacterium tuberculosis with favorable therapeutic indexes. drugbank.comresearchgate.net

Furthermore, the adamantyl urea AU1235 has been shown to inhibit a variety of mycobacterial strains, including multidrug-resistant isolates of M. tuberculosis. nih.gov Optimization efforts have focused on improving the pharmacokinetic profiles of these compounds while maintaining their anti-TB potencies, leading to derivatives with sub-microgram/mL MIC values. researchgate.net

Mitochondrial Function and DNA Transfer Reactions

Research has indicated that adamantyl urea can influence mitochondrial functions and DNA transfer reactions. biosynth.com In vitro assays have demonstrated that adamantyl urea possesses inhibitory properties against mitochondrial functions and the transfer reactions of nuclear DNA. biosynth.com

Some studies have explored the effects of related urea compounds on mitochondrial respiration. For instance, (+)-alpha-(N-1-phenethyl) urea was found to stereospecifically inhibit Ca2+-stimulated mitochondrial respiration and 45Ca2+ uptake, without affecting ADP-stimulated respiration. nih.gov This suggests a potential interaction with specific components of mitochondrial calcium transport. nih.gov While not directly this compound, this highlights a mechanism by which urea derivatives can modulate mitochondrial activity. Other research has noted that certain soluble epoxide hydrolase inhibitors, which can be adamantyl urea derivatives, may have protective effects on mitochondrial function under stress conditions in cardiac cells. ucanr.edu

Protein Interaction Studies (e.g., P2X7R antagonism)

This compound derivatives have been a focus of research for their antagonistic activity on the P2X7 receptor (P2X7R), a ligand-gated ion channel involved in inflammation and immune responses. publish.csiro.auzenodo.orguniba.itnih.govfrontiersin.org The adamantane motif has been identified as an important structural feature for P2X7R antagonists. publish.csiro.au

Several studies have synthesized and evaluated novel urea, thiourea, and guanidine (B92328) derivatives incorporating an adamantyl group for their P2X7R antagonistic properties. zenodo.org For example, adamantyl amide 1, developed by AstraZeneca, showed promising pharmacokinetic properties in in-vivo studies. zenodo.org The antagonism of the P2X7R is considered a potential therapeutic strategy for a variety of conditions, including neurodegenerative diseases, neuropsychiatric disorders, and neuropathic pain. zenodo.org The activation of the P2X7R is linked to the release of pro-inflammatory cytokines, and its expression is upregulated in conditions like Alzheimer's disease. zenodo.org

In Vivo Studies and Animal Models

The preclinical in vivo evaluation of this compound derivatives has been conducted in various animal models, primarily focusing on their therapeutic potential as inhibitors of soluble epoxide hydrolase (sEH). These studies have provided insights into their efficacy in models of hypertension, inflammation, and pain. nih.govportlandpress.com

N,N′-disubstituted urea-based sEH inhibitors have shown promise in multiple animal models for these conditions. nih.gov For example, the administration of a substituted adamantyl urea sEH inhibitor protected the kidney from damage in hypertensive Goto-Kakizaki rats. portlandpress.com In rodent models, the metabolism of N-adamantyl urea-based sEH inhibitors has been investigated, identifying major metabolites and the involvement of cytochrome P450 enzymes. nih.govnih.gov

Furthermore, adamantyl isothiourea derivatives have been evaluated in a thioacetamide-induced hepatocellular carcinoma rat model, where they demonstrated cytotoxic potential. e-century.us In the context of pain, a novel sEH inhibitor with a structure related to adamantyl ureas showed a significant increase in potency compared to morphine in a carrageenan-induced inflammatory pain model. ucanr.edu The pharmacokinetic properties of these compounds have been assessed in murine and canine models, with some derivatives showing improved characteristics over earlier generations of inhibitors. acs.orgucanr.edu

Pharmacokinetic (PK) Profiling (e.g., Cmax, AUC, half-life)

The pharmacokinetic properties of this compound and its derivatives have been a central focus of research, aiming to improve their viability as therapeutic agents. Early N,N'-disubstituted urea-based soluble epoxide hydrolase (sEH) inhibitors, while potent, were often hampered by poor physical properties and in vivo stability. nih.govnih.gov The inclusion of an adamantyl group was a strategy to enhance lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) properties. publish.csiro.auresearchgate.netresearchgate.net However, the adamantyl moiety itself is susceptible to rapid metabolism, which can lead to low blood concentrations and a short in vivo half-life. nih.gov

Subsequent research focused on modifying the structure to enhance pharmacokinetic parameters. For instance, replacing the adamantyl group with substituted phenyl groups in urea-based sEH inhibitors resulted in improved pharmacokinetic profiles, including higher maximum plasma concentrations (Cmax), larger area under the curve (AUC), and longer half-lives (t1/2). researchgate.net

In a study comparing a 1-adamantylurea derivative with its analogue, the analogue showed a significant 65-fold increase in Cmax and a 3300-fold increase in AUC, highlighting the substantial impact of structural modifications on pharmacokinetics. nih.govacs.orgucanr.edu Another potent sEH inhibitor, 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea, demonstrated excellent in vivo pharmacokinetic properties in mice, with a long half-life of 14 hours. scispace.com

The table below summarizes key pharmacokinetic parameters for selected this compound derivatives and related compounds.

Compound/DerivativeCmaxAUCHalf-life (t1/2)Animal ModelReference
1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitorsImproved vs. 1-adamantylurea based inhibitorsImproved vs. 1-adamantylurea based inhibitors---Mice acs.orgucanr.edu
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52)65-fold increase vs. adamantane analogue (2)3300-fold increase vs. adamantane analogue (2)---Mice nih.govacs.orgucanr.edu
1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea (29c)84 nM40,200 nM·min14 hMice scispace.com
Substituted phenyl-containing urea-based inhibitorsHigher vs. adamantyl-containing inhibitorsLarger vs. adamantyl-containing inhibitorsLonger vs. adamantyl-containing inhibitorsMice researchgate.net

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.

Evaluation of Therapeutic Efficacy in Disease Models (e.g., cerulein-induced acute pancreatitis, inflammatory pain models)

This compound derivatives, primarily as soluble epoxide hydrolase (sEH) inhibitors, have demonstrated therapeutic potential in various preclinical disease models, particularly those involving inflammation and pain. nih.govmdpi.com

Cerulein-Induced Acute Pancreatitis:

Cerulein, a cholecystokinin (B1591339) analogue, is used to induce acute pancreatitis (AP) in experimental models. wikipedia.org The inhibition of sEH has been identified as a promising therapeutic strategy for AP. acs.orgresearchgate.net Several studies have shown that adamantane-based urea derivatives can effectively reduce pancreatic damage in cerulein-induced AP models. acs.orgnih.govnih.gov For instance, a benzohomoadamantane-derived sEH inhibitor improved the health of animals and reduced pancreatic damage in a murine model of cerulein-induced AP. nih.gov Another study with a 2-oxaadamantane derivative showed diminished expression of inflammatory and endoplasmic reticulum stress markers and reduced pancreatic damage in both prophylactic and treatment scenarios. nih.gov

Inflammatory Pain Models:

The analgesic effects of this compound derivatives have been evaluated in models of inflammatory pain. In a carrageenan-induced inflammatory pain model, a novel sEH inhibitor, an analogue of 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea, demonstrated a significant reduction in hyperalgesia. acs.orgucanr.edu Another compound, AMHDU (1,1′-(hexane-1,6-diyl)bis(3-((adamantan-1-yl)methyl)urea)), showed notable analgesic effects in an inflammatory model induced by Freund's adjuvant. mdpi.com P2X7 receptor antagonists containing an adamantane moiety have also shown efficacy in reducing carrageenan-induced paw edema and mechanical hypersensitivity. researchgate.net

Metabolic Fate and Metabolite Identification

The metabolism of this compound-based compounds is a critical factor influencing their efficacy and duration of action. The adamantyl group, while conferring lipophilicity, is also a primary site for metabolic modification. nih.govnih.gov

In vitro studies using human liver microsomes have shown that N-adamantyl substituted urea-based sEH inhibitors undergo phase I metabolism primarily through oxidation at three positions: the adamantyl moiety, the urea nitrogen atoms, and cleavage of other attached chains (e.g., a polyethylene (B3416737) glycol chain). nih.gov Cytochrome P450 (CYP) 3A4 has been identified as a major enzyme responsible for this metabolism. nih.gov

In a rodent model, metabolites resulting from the hydroxylation of the adamantyl group and the nitrogen atom were detected in the blood. nih.gov The major metabolite identified in urine was 3-(3-adamantyl-ureido)-propanoic acid, which is likely formed through cleavage and oxidation of a side chain. nih.gov It was noted that while the identified metabolites were still active as sEH inhibitors, they were less potent than the parent compound. nih.gov

For other adamantyl-containing compounds, extensive hydroxylation of the adamantyl-moiety has also been observed. mdpi.com

Drug Absorption and Distribution

The absorption and distribution of this compound are significantly influenced by its physicochemical properties, particularly its lipophilicity, which is enhanced by the adamantyl group. researchgate.net This increased lipophilicity can improve the compound's ability to cross biological membranes. researchgate.net

The absorption of urea and other low molecular weight substances can occur readily across cell membranes via passive diffusion. blackwellpublishing.com The rigid and lipophilic nature of the adamantane scaffold can enhance a drug's ability to pass through the blood-brain barrier and improve membrane solubility, which is relevant for CNS-active compounds. publish.csiro.au

Evaluation of Central Nervous System (CNS) Activity

The adamantane scaffold has been incorporated into various compounds targeting the central nervous system (CNS). ontosight.aiontosight.ai The lipophilic nature of the adamantyl group can facilitate crossing the blood-brain barrier, enhancing drug exposure in the CNS. publish.csiro.au

Derivatives of this compound have been investigated for their CNS depressant and anticonvulsant properties. In one study, 1-cyclobutanecarbonyl-3-(1-adamantyl)urea was found to be one of the most active compounds against pentylenetetrazole-induced convulsions and also showed slight activity as an oxotremorine (B1194727) antagonist. nih.gov This suggests a potential for adamantyl ureas to modulate CNS activity.

Future Directions and Emerging Research Areas

Development of N-(1-Adamantyl)urea as Molecular Probes

This compound derivatives are being developed as molecular tools to investigate the structure and function of specific biological targets. Their high potency and specificity for certain enzymes make them excellent probes for elucidating physiological and pathological pathways. For instance, adamantyl ureas with picomolar efficacy against human soluble epoxide hydrolase (sEH) serve as molecular instruments to study the role of this enzyme in various biological processes. tandfonline.comtandfonline.com By inhibiting sEH, these compounds increase the levels of epoxyeicosatrienoic acids (EETs), allowing researchers to probe the anti-inflammatory, antihypertensive, and analgesic signaling pathways modulated by these lipid mediators. ucanr.edunih.gov The development of fluorinated and chlorinated adamantyl-ureas provides tools with extremely high inhibitory activity, which can be used for in vivo biotesting and to understand specific molecular interactions, such as Cl-π interactions within the enzyme's active site. tandfonline.comtandfonline.com

Strategies for Improving Pharmacokinetic Properties (e.g., solubility, metabolic stability)

A significant challenge in the development of this compound-based therapeutics is their often-poor pharmacokinetic (PK) profile, characterized by low aqueous solubility and rapid metabolism. escholarship.orgresearchgate.net The high lipophilicity of the adamantane (B196018) cage, while beneficial for target binding, makes it susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comnih.gov To address these issues, several innovative strategies are being pursued.

Structural Modification of the Adamantane Cage :

Heteroatom Incorporation : Replacing a methylene (B1212753) (-CH2-) unit in the adamantane scaffold with an oxygen atom to create 2-oxaadamantane analogues has been shown to increase solubility, permeability, and metabolic stability while maintaining potent sEH inhibition. nih.govebi.ac.uk

Halogenation : The introduction of fluorine or chlorine atoms onto the adamantane core can partially block metabolically labile positions, enhancing stability. tandfonline.comtandfonline.com This strategy has produced sEH inhibitors with picomolar potency and acceptable solubility. tandfonline.com

Nodal Substitution : Adding methyl groups to the nodal positions of the adamantane cage has been explored to increase water solubility, although it did not necessarily improve microsomal stability. escholarship.org

Bioisosteric Replacement :

Replacing the entire adamantyl group with other moieties, such as substituted phenyl groups, has yielded sEH inhibitors with significantly improved PK properties, including higher maximum concentration (Cmax), larger area under the curve (AUC), and longer half-lives (t1/2). nih.gov For example, replacing the adamantane in 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea with a 4-(trifluoromethoxy)phenyl group led to a dramatic improvement in pharmacokinetic parameters. ucanr.edu

Addition of Functional Groups :

These strategies are summarized in the table below:

Table 1: Strategies to Improve Pharmacokinetic Properties of this compound Derivatives
Strategy Modification Example Target Observed Improvement References
Heteroatom Incorporation Replacement of a methylene with an oxygen atom (2-oxaadamantane) sEH Increased solubility, permeability, and stability nih.govebi.ac.uk
Halogenation Fluorine or chlorine substitution on the adamantane ring sEH Blockage of metabolically sensitive centers, increased inhibitory activity tandfonline.comtandfonline.com
Nodal Substitution Addition of methyl groups to adamantane nodal positions sEH Higher water solubility escholarship.org
Bioisosteric Replacement Replacement of adamantyl with a substituted phenyl group sEH Higher Cmax, larger AUC, longer t1/2, improved metabolic stability ucanr.edunih.gov
Functional Group Addition Introduction of pyridyl, pyrimidinyl, or sulfonamide groups MmpL3 Increased solubility nih.gov

Design of Selective Inhibitors for Specific Biological Targets

The rigid adamantane scaffold allows for precise orientation of functional groups, which can be exploited to design highly selective inhibitors for specific biological targets. publish.csiro.au Research is focused on fine-tuning the structure of this compound derivatives to optimize interactions with the target enzyme's active site, thereby enhancing potency and selectivity over other related enzymes.

Soluble Epoxide Hydrolase (sEH) : A primary focus has been the development of potent and selective sEH inhibitors. By modifying the substituents on the urea (B33335) nitrogen atoms, researchers have created compounds with nanomolar and even picomolar inhibitory constants (IC50) for sEH. tandfonline.comnih.govescholarship.org Molecular dynamics simulations have been used to understand how modifications, such as the introduction of an oxygen atom into the adamantane scaffold, can lead to rearrangements in the active site that favor binding. ebi.ac.uk

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : N-(2-Adamantyl)urea derivatives have been identified as selective inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes. wipo.intub.edu Structure-activity relationship (SAR) studies have shown that substitution at the C-2 position of the adamantane ring is crucial for potent inhibition of human 11β-HSD1, whereas C-1 substitution is less effective. ub.edu Further optimization has led to compounds with nanomolar potency and good selectivity over other steroid dehydrogenases. researchgate.netnih.gov

Mycobacterium tuberculosis (Mtb) Targets : Adamantyl ureas have shown promise as anti-tuberculosis agents, targeting the MmpL3 transporter. researchgate.net A key challenge is their cross-reactivity with human sEH. Current research aims to increase the selectivity for the anti-TB activity over sEH inhibition by replacing the phenyl ring with various heteroaryl groups like isoxazoles, oxadiazoles, and pyrazoles. researchgate.netnih.gov

Exploration of Novel Therapeutic Applications Beyond Current Indications

While initially investigated for indications related to sEH and 11β-HSD1 inhibition (e.g., inflammation, hypertension, diabetes), the therapeutic potential of this compound derivatives is being explored in other areas. ucanr.eduwipo.intontosight.ai

Anti-Tuberculosis : 1-Adamantyl-3-phenyl ureas are being actively developed as novel drugs against Mycobacterium tuberculosis. researchgate.net These compounds inhibit the MmpL3 transporter, which is essential for transporting mycolic acids, a key component of the mycobacterial cell wall. researchgate.net Optimization efforts are focused on improving their pharmacokinetic profiles and selectivity to create effective treatments for drug-resistant TB strains. researchgate.netnih.govresearchgate.net

Anticancer : The urea functionality, combined with the adamantane and indole (B1671886) scaffolds, has been explored for anticancer applications. rsc.org A series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted ureas were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including lung, liver, and breast cancer. rsc.org Some of these compounds were found to induce apoptosis by modulating the expression and activity of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer. rsc.org

Antimicrobial/Anti-proliferative : Novel adamantane-linked isothiourea derivatives have been synthesized and shown to exhibit promising antimicrobial activity against bacteria such as Bacillus subtilis and Micrococcus luteus, as well as significant anti-proliferative activity against several human tumor cell lines. acs.orgnih.gov

Application in Supramolecular Chemistry and Crystal Engineering

Researchers are leveraging these properties to design and construct novel solid-state materials with targeted structures and functions. psu.edu X-ray diffraction studies of various this compound derivatives have provided detailed insights into their crystal packing, which is often governed by a combination of strong urea-urea hydrogen bonds and weaker interactions like C-H···π and C-H···halogen bonds. researchgate.nettandfonline.comacs.org This understanding of intermolecular interactions is crucial for the rational design of functional materials, including co-crystals and polar solids with properties like non-linear optics. psu.edu

Combinatorial Chemistry and Library Design for Derivative Synthesis

To efficiently explore the vast chemical space and optimize the biological activity of this compound derivatives, researchers are employing combinatorial chemistry and library design strategies. nih.gov These approaches involve the systematic synthesis of large, diverse collections of related compounds, which can then be screened for desired properties.

Synthetic methods are being optimized for the rapid generation of these libraries. For example, libraries of 1-adamantyl-3-heteroaryl ureas have been created by reacting 1-adamantyl isocyanate with a diverse set of heteroarylamines, sometimes using microwave-assisted synthesis to accelerate the reactions. nih.govmdpi.com Different synthetic routes, such as using butyl lithium to activate the amine, are employed to accommodate various starting materials. nih.gov This has allowed for the exploration of a wide range of substituents, including pyridines, pyrimidines, triazines, and sulfonamides, in the quest for improved anti-tuberculosis agents with better pharmacokinetic profiles. nih.gov The synthesis of di-urea derivatives with different spacer lengths between the urea groups and the adamantane scaffold is another example of library design aimed at developing potent sEH inhibitors. escholarship.orgresearchgate.net

Advanced Computational Methodologies for Drug Design

Molecular Modeling and Dynamics : Molecular dynamics simulations are used to rationalize the binding modes of inhibitors within the active sites of target enzymes like sEH. tandfonline.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds or Cl-π interactions, that contribute to high binding affinity and help explain the structure-activity relationships observed experimentally. tandfonline.comtandfonline.comebi.ac.uk

Structure-Based and Ligand-Based Design : Structure-based drug design (SBDD) uses the 3D structure of the target protein to design high-affinity inhibitors. sysrevpharm.org For adamantyl ureas, this involves docking proposed structures into the active site of sEH or 11β-HSD1 to predict binding poses and affinities. pdbj.orgnih.gov In the absence of a target structure, ligand-based methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be used to build predictive models based on the properties of known active and inactive compounds. researchgate.net

ADME/PK Prediction : Computational tools are used to predict key pharmacokinetic properties in the early stages of design. For example, the calculated partition coefficient (cLogP) is used as a surrogate for solubility to guide the design of derivatives with improved physicochemical properties. publish.csiro.aunih.gov In silico models are also employed to predict ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, helping to prioritize which compounds to synthesize and test. farmaciajournal.com

Q & A

Q. Methodological Rigor

  • Control variables : Fix solvent volume, temperature, and agitation speed.
  • Negative controls : Include reactions without coupling agents to detect non-specific binding.
  • Data documentation : Report yields, melting points, and spectral artifacts (e.g., solvent peaks in NMR).
  • Statistical validation : Triplicate runs with error margins <5% .

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